molecular formula C8H8N4S B1293769 (2-Benzothiazolyl)-guanidine CAS No. 2582-07-2

(2-Benzothiazolyl)-guanidine

Cat. No. B1293769
CAS RN: 2582-07-2
M. Wt: 192.24 g/mol
InChI Key: QMHWARSFUCGBJK-UHFFFAOYSA-N
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Patent
US04499269

Procedure details

Phenyl isocyanide dichloride (0.18 g) in dry tetrahydrofuran (5 ml) was added to a stirred solution of 2-benzothiazolylguanidine (0.2 g) and diisopropylethylamine (0.27 g) in dry tetrahydrofuran (10 ml). The mixture was refluxed for sixteen days and on cooling the title compound was obtained as a white crystalline solid (23 mg) mp>250°.
Quantity
0.18 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.27 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[CH:5][C:4]([N:7]=[C:8](Cl)Cl)=[CH:3][CH:2]=1.[S:11]1[C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=2[N:13]=[C:12]1[N:20]=[C:21]([NH2:23])[NH2:22].C(N(C(C)C)CC)(C)C>O1CCCC1>[NH2:23][C:21]1[N:20]=[C:12]2[N:13]([C:8](=[N:7][C:4]3[CH:5]=[CH:6][CH:1]=[CH:2][CH:3]=3)[N:22]=1)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[S:11]2

Inputs

Step One
Name
Quantity
0.18 g
Type
reactant
Smiles
C1=CC=C(C=C1)N=C(Cl)Cl
Name
Quantity
0.2 g
Type
reactant
Smiles
S1C(=NC2=C1C=CC=C2)N=C(N)N
Name
Quantity
0.27 g
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for sixteen days

Outcomes

Product
Name
Type
product
Smiles
NC=1N=C2SC3=C(N2C(N1)=NC1=CC=CC=C1)C=CC=C3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.